1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine is a chemical compound that belongs to the class of carbonyl compounds. It is characterized by the presence of a benzothienyl group, which imparts unique properties and potential biological activities. The compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis.
This compound can be synthesized in laboratory settings and is available through various chemical suppliers, including Sigma-Aldrich and TCI Chemicals. Its unique structure makes it a subject of research in pharmacology and organic chemistry.
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine can be classified as:
The synthesis of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine typically involves several steps, including the formation of the thienyl carbonyl moiety and subsequent coupling with pyrrolidine. Common methods include:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Solvents such as dichloromethane or dimethylformamide are commonly used to dissolve reactants and facilitate reactions.
The molecular structure of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine can be represented with the following features:
The compound exhibits a distinct thienyl ring system attached to a pyrrolidine, which influences its chemical reactivity and biological interactions.
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electron-withdrawing groups, which stabilize intermediates during reactions.
The mechanism of action for compounds like 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine often involves interaction with biological targets such as enzymes or receptors.
Research on similar compounds indicates potential applications in drug design, particularly in targeting specific molecular pathways associated with diseases.
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine has potential applications in:
Research continues into its biological activities, which may lead to novel applications in pharmaceuticals or agrochemicals.
The strategic fusion of nitrogen-containing heterocycles with sulfur-based aromatic systems represents a cornerstone of modern medicinal chemistry, enabling the development of novel bioactive compounds with optimized target engagement profiles. Among these hybrid architectures, the conjugation of pyrrolidine scaffolds with benzothiophene frameworks has yielded structurally diverse compounds with enhanced pharmacological properties. The specific molecular entity 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine exemplifies this design approach, incorporating both critical pharmacophoric elements into a single hybrid structure. This compound features a 3-chloro-substituted benzothiophene core linked via a carbonyl bridge to a pyrrolidine ring—a configuration that merges the spatial advantages of aliphatic heterocycles with the electronic properties of planar aromatic systems. Such hybridization strategies have gained prominence in addressing complex disease targets that require multi-vector ligand interactions, particularly in oncology, CNS disorders, and infectious diseases where conventional monopharmaceutical approaches often prove insufficient [8].
The pyrrolidine ring system—a five-membered saturated heterocycle containing one nitrogen atom—confers several critical advantages in the design of biologically active molecules. Its sp³-hybridized character introduces a defined three-dimensionality that complements planar aromatic systems, enabling enhanced interactions with the topological complexity of biological target sites. Unlike flat aromatic systems, the puckered conformation of pyrrolidine allows for optimal projection of substituents into binding pockets that might otherwise remain inaccessible to purely planar structures. This conformational flexibility is evidenced in TRPV1 antagonists like BCTC, where the pyrrolidine moiety facilitates hydrophobic interactions with residues such as Met514 and Leu515 through its adaptable ring geometry [2].
The basic nitrogen center (pKₐ ~11.3) within pyrrolidine serves as a versatile functionalization point for salt formation, significantly improving aqueous solubility—a common limitation in drug development. This property enables the formation of physiologically stable hydrochloride salts, as demonstrated in benzothiophene-pyrrolidine conjugates where salt formation increases bioavailability without compromising target affinity. Additionally, the ring's saturation minimizes metabolic oxidation pathways compared to aromatic nitrogen heterocycles, thereby enhancing metabolic stability. The carbonyl linkage in 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine exemplifies strategic amide bond formation that stabilizes the molecule against enzymatic degradation while maintaining the stereoelectronic properties essential for receptor recognition [9].
Table 1: Structural and Pharmacokinetic Advantages of Pyrrolidine in Hybrid Architectures
Structural Feature | Biochemical Consequence | Therapeutic Impact |
---|---|---|
Aliphatic Saturation | Reduced oxidative metabolism | Enhanced metabolic stability |
Tertiary Nitrogen | Salt formation capability | Improved solubility and bioavailability |
Non-planar Ring System | 3D vectoring of substituents | Enhanced binding pocket penetration |
Amide Bond Formation | Conformational restriction | Increased target specificity |
Sp³ Hybridization | Balanced lipophilicity (LogP 2-4) | Optimal membrane permeability |
Benzothiophene represents a privileged scaffold in medicinal chemistry, serving as a molecular foundation for diverse therapeutic agents across multiple disease domains. This bicyclic system—comprising a fused benzene and thiophene ring—exhibits distinctive electronic properties due to the electron-rich sulfur heteroatom, which facilitates π-stacking interactions with aromatic residues in protein binding sites. The scaffold's planar configuration enables deep penetration into enzyme active sites, as demonstrated in kinase inhibitors where benzothiophene cores interact catalytically with ATP-binding domains. For instance, benzothiophene-based derivatives have shown exceptional inhibitory activity against JAK3 (IC₅₀ = 0.36-0.46 μM) and NPM1-ALK (IC₅₀ = 0.25-0.54 μM), outperforming reference compounds like sorafenib in specific oncogenic kinase targets [6].
The introduction of halogen substituents at the C3 position—particularly chlorine—significantly modifies both steric and electronic parameters. The chlorine atom's orthogonal steric bulk creates a molecular discontinuity that disrupts crystallographic packing, enhancing solubility while its strong electron-withdrawing effect modulates the electron density of the fused ring system. This modification proves critical in anti-parasitic applications, where 3-chloro-benzothiophene derivatives inhibit Plasmodium falciparum equilibrative nucleoside transporter type 1 (PfENT1), a validated target for anti-malarial development [1]. The chloro-substituent's position also influences metabolic stability by protecting adjacent positions from oxidative metabolism, thereby prolonging compound half-life in vivo.
Table 2: Therapeutic Applications of Benzothiophene-Based Pharmacophores
Therapeutic Area | Molecular Target | Biological Activity | Reference Compounds |
---|---|---|---|
Oncology | NPM1-ALK, JAK3 | Kinase inhibition (IC₅₀ <0.5 μM) | Sorafenib analogues |
Anti-parasitic | PfENT1 | Nucleoside transport blockade | PfENT1 inhibitors |
Neuropharmacology | Serotonin/Dopamine Receptors | Neurotransmitter modulation | Benzothiophene-pyrrolidine hybrids |
Anti-inflammatory | COX Enzymes | Dual COX/TRPV1 inhibition | Oltipraz derivatives |
Antimicrobial | Microbial Enzymes | Fungal/bacterial growth inhibition | Dithioloquinolinethiones |
The strategic conjugation of 3-chloro-benzothienyl and pyrrolidinyl carbonyl moieties creates a hybrid architecture with synergistic pharmacological properties that transcend the individual components' capabilities. The carbonyl linker between these domains serves not merely as a passive connector but as an active participant in binding interactions, forming hydrogen bonds with key residues in biological targets. This configuration enables simultaneous engagement with both hydrophilic and hydrophobic regions of target proteins, as observed in RORγt modulators where similar hybrid structures interact with the Cys320-Glu326 hydrophilic region and the Arg364-Phe377 hydrophobic domain [3].
Electronic modulation occurs through the amide bond's push-pull effect, where the benzothiophene system acts as an electron sink while the pyrrolidine nitrogen donates electron density, creating a polarized system that enhances target recognition. This effect is particularly advantageous in protein kinase inhibition, where the hybrid molecule disrupts ATP binding through simultaneous hydrophobic interaction with the benzothiophene core and ionic interaction via the protonated pyrrolidine nitrogen. The 3-chloro substituent provides steric occlusion that directs molecular orientation within binding pockets, ensuring optimal pharmacophore alignment. This precise spatial arrangement has proven essential in the development of multikinase inhibitors that overcome mutation-based drug resistance in oncology applications [6].
The hybridization approach also enables multi-target engagement—a critical advantage in complex disease pathways. Molecular modeling studies of similar hybrids demonstrate simultaneous occupancy of orthosteric and allosteric binding sites, particularly in nuclear receptors like RORγt which possess large ligand-binding pockets (~940 ų). This dual binding capacity explains the enhanced efficacy of hybrid structures in modulating protein conformation compared to unitary ligands. The hybrid's balanced lipophilicity (predicted LogP 2.5-3.5) ensures favorable membrane permeability while maintaining aqueous solubility—a pharmacokinetic optimization that addresses a fundamental challenge in CNS-targeted therapeutics where benzothiophene-pyrrolidine hybrids show particular promise [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1